molecular formula C13H5Cl2F3N2O B2496177 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine CAS No. 339106-32-0

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine

Cat. No.: B2496177
CAS No.: 339106-32-0
M. Wt: 333.09
InChI Key: JGHPMBWPEMGGNO-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound characterized by the presence of both an oxazole and a pyridine ring. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include dichlorophenyl and trifluoromethyl groups. These groups contribute to the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a 2,4-dichlorophenyl acetic acid derivative, the oxazole ring can be formed via a cyclodehydration reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under conditions that promote radical or nucleophilic substitution.

    Coupling with Pyridine: The final step involves coupling the oxazole intermediate with a pyridine derivative, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxazole ring, converting it to an amine or other reduced forms.

    Substitution: The dichlorophenyl group is susceptible to nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Amines or reduced oxazole derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its dichlorophenyl and trifluoromethyl groups are known to enhance binding affinity and selectivity towards biological targets.

Medicine

In medicinal research, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of agrochemicals and materials science, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances hydrophobic interactions, while the trifluoromethyl group can form strong dipole-dipole interactions and hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-[1,2]oxazole
  • 3-(2,4-Dichlorophenyl)-6-(methyl)-[1,2]oxazolo[4,5-b]pyridine
  • 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]thiazolo[4,5-b]pyridine

Uniqueness

Compared to similar compounds, 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is unique due to the presence of both the oxazole and pyridine rings, which confer distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2F3N2O/c14-7-1-2-8(9(15)4-7)11-12-10(21-20-11)3-6(5-19-12)13(16,17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHPMBWPEMGGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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